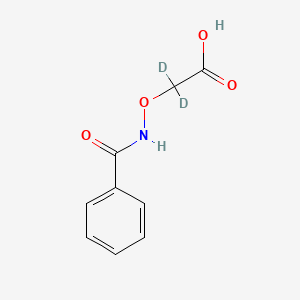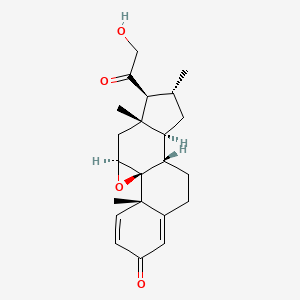
9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)-” is a synthetic glucocorticoid corticosteroid . It is a key intermediate in the preparation of pharmaceutically important compounds such as betamethasone, mometasone, beclomethasone, and dexamethasone .
Synthesis Analysis
The synthesis of “9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)-” can be achieved through a six-step transformation of prednisolone to 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate . This process involves a novel Mattox rearrangement and double dehydration of prednisolone .Molecular Structure Analysis
The molecular formula of “9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)-” is C22H28O4 . The IUPAC name is (1 S ,2 S ,10 S ,11 S ,13 R ,14 S ,15 S ,17 S )-14- (2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo [8.8.0.0 1,17 .0 2,7 .0 11,15 ]octadeca-3,6-dien-5-one .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The compound’s structure suggests it could be a synthetic corticosteroid, similar to compounds like betamethasone. These types of molecules are often researched for their anti-inflammatory and immunosuppressive properties . They can be used in the development of treatments for conditions such as asthma, rheumatoid arthritis, and allergic reactions.
Dermatological Applications
Given its structural similarity to known corticosteroids, PAQNKVLQHJ may have applications in treating skin conditions like eczema and psoriasis . Research in this area focuses on reducing inflammation and the immune response in affected skin areas.
Anti-itching Agents
The compound’s potential anti-inflammatory effects make it a candidate for research into anti-itching agents. Such agents can provide relief from itching caused by various dermatological conditions or allergic reactions .
Eigenschaften
IUPAC Name |
(1S,2S,10S,11S,13R,14S,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15)18(26-22)10-20(16,2)19(12)17(25)11-23/h6-7,9,12,15-16,18-19,23H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIAYLSGHHVHFY-SQQNWLPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)- | |
CAS RN |
151265-33-7 |
Source


|
| Record name | 9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151265337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-EPOXY-21-HYDROXY-16-METHYLPREGNA-1,4-DIENE-3,20-DIONE, (9.BETA.,11.BETA.,16.ALPHA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAQNKVLQHJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)
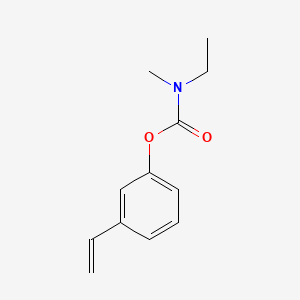
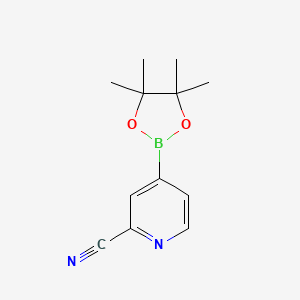
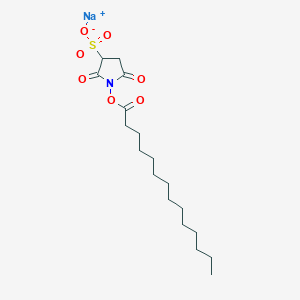
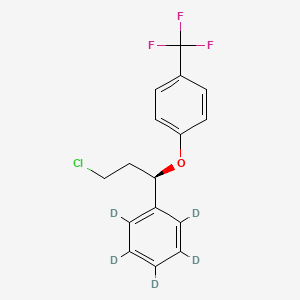

![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)
